4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid
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Overview
Description
4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid is a heterocyclic compound that features a benzoxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid typically involves the formation of the benzoxazine ring followed by the introduction of the Boc (tert-butoxycarbonyl) protecting group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Mitsunobu reaction and sequential cyclization have been employed to synthesize similar benzoxazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups onto the benzoxazine ring.
Scientific Research Applications
4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzoxazine ring structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[B][1,4]oxazine: This compound features an ethynyl group instead of a carboxylic acid group.
3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carbonitrile: This compound has a carbonitrile group instead of a carboxylic acid group.
Uniqueness
4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid is unique due to the presence of the Boc protecting group and the carboxylic acid functionality. These features make it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C14H17NO5 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-6-7-19-11-5-4-9(12(16)17)8-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
ZSEUGEHUBMIKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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